(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate: is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, altering the compound’s properties.
Substitution: The fluorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with altered benzylidene moiety.
- Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways involving benzofuran derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran core can interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
Uniqueness: The presence of the fluorine atom in (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These features make it distinct from its analogs with different substituents.
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-10(19)21-12-6-7-13-15(9-12)22-16(17(13)20)8-11-4-2-3-5-14(11)18/h2-9H,1H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYKCJMMHJUNA-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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